molecular formula C20H44N4S4 B12509998 1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane

1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane

Cat. No.: B12509998
M. Wt: 468.9 g/mol
InChI Key: USTNPYCWWYZFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound with the molecular formula C21H46N4S4 It is a member of the tetraazacyclododecane family, which is known for its ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-(methylthio)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Complexation: The compound can form stable complexes with metal ions, which is a key feature of its applications in coordination chemistry.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as thiols, amines, or halides.

    Complexation: Metal salts such as copper(II) sulfate, nickel(II) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Complexation: Metal complexes with varying stoichiometries and coordination geometries.

Scientific Research Applications

1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraazacyclododecane ring and the sulfur atoms in the methylthio groups coordinate with metal ions, forming a stable chelate. This chelation can influence the reactivity and properties of the metal ion, making it useful in various applications such as catalysis and imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetrakis(2-(methylthio)ethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of methylthio groups, which provide additional sulfur atoms for coordination with metal ions. This can enhance the stability and reactivity of the metal complexes formed, making it particularly useful in applications requiring strong and stable metal-ligand interactions .

Properties

Molecular Formula

C20H44N4S4

Molecular Weight

468.9 g/mol

IUPAC Name

1,4,7,10-tetrakis(2-methylsulfanylethyl)-1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C20H44N4S4/c1-25-17-13-21-5-7-22(14-18-26-2)9-11-24(16-20-28-4)12-10-23(8-6-21)15-19-27-3/h5-20H2,1-4H3

InChI Key

USTNPYCWWYZFST-UHFFFAOYSA-N

Canonical SMILES

CSCCN1CCN(CCN(CCN(CC1)CCSC)CCSC)CCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.